molecular formula C23H18N2O3S B2726666 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 328118-52-1

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2726666
CAS No.: 328118-52-1
M. Wt: 402.47
InChI Key: FVBXGDDEKHWGFK-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide moiety. One common synthetic route includes the reaction of 2-aminothiazole with 2-methoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 3-phenoxybenzoyl chloride under basic conditions to yield the target compound .

Chemical Reactions Analysis

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-27-21-13-6-5-12-19(21)20-15-29-23(24-20)25-22(26)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXGDDEKHWGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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